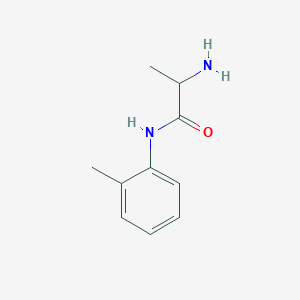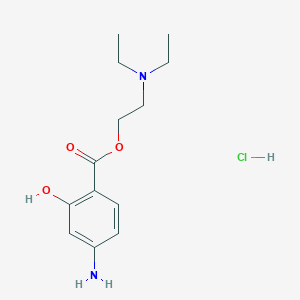
(Beta-ALA70)-C3A (70-77)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Beta-ALA70)-C3A (70-77) is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is part of a broader class of heterocyclic compounds, which are characterized by their ring-like structures containing at least one atom other than carbon. Heterocyclic compounds are widely studied due to their diverse chemical properties and significant roles in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Beta-ALA70)-C3A (70-77) typically involves several steps, starting with the preparation of the core heterocyclic structure. Common synthetic methods include:
Metal-Catalyzed Reactions: These reactions often involve the use of transition metals such as palladium or nickel to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Hydrometallation: This method involves the addition of a metal hydride to an alkene, resulting in the formation of an alkylmetal compound.
Metathesis Reactions: These reactions involve the exchange of parts between two reacting chemical species, often leading to the formation of new compounds.
Industrial Production Methods
Industrial production of (Beta-ALA70)-C3A (70-77) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(Beta-ALA70)-C3A (70-77) undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
(Beta-ALA70)-C3A (70-77) has a wide range of applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (Beta-ALA70)-C3A (70-77) involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Beta-ALA70)-C3A (70-77) include other heterocyclic compounds such as:
Ethyl acetoacetate: Known for its use in the synthesis of various organic compounds.
tert-Butyl carbamate: Used in the production of pharmaceuticals and as a protecting group in organic synthesis.
Uniqueness
What sets (Beta-ALA70)-C3A (70-77) apart from these similar compounds is its unique chemical structure and specific reactivity, which make it particularly valuable in certain applications, such as targeted drug development and advanced material synthesis .
Properties
Molecular Formula |
C35H61N13O10 |
|---|---|
Molecular Weight |
823.9 g/mol |
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-(3-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H61N13O10/c1-18(2)11-23(47-32(55)25(13-21-14-39-17-42-21)48-33(56)26(16-49)45-27(50)8-9-36)30(53)41-15-28(51)44-24(12-19(3)4)31(54)43-20(5)29(52)46-22(34(57)58)7-6-10-40-35(37)38/h14,17-20,22-26,49H,6-13,15-16,36H2,1-5H3,(H,39,42)(H,41,53)(H,43,54)(H,44,51)(H,45,50)(H,46,52)(H,47,55)(H,48,56)(H,57,58)(H4,37,38,40) |
InChI Key |
XXRCPSLEJVIGCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)
![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)

![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)


![Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate](/img/structure/B12116985.png)

![5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12117000.png)
![N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12117003.png)
![4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12117009.png)


![4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12117032.png)
